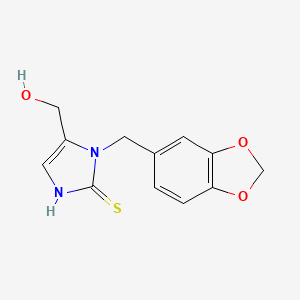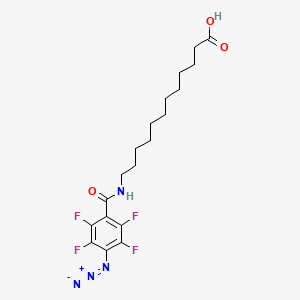
12-(4-Azido-2,3,5,6-tetrafluorobenzamido)dodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(4-Azido-2,3,5,6-tetrafluorobenzamido)dodecanoic acid: is a synthetic organic compound characterized by the presence of an azido group and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-(4-Azido-2,3,5,6-tetrafluorobenzamido)dodecanoic acid typically involves the following steps:
Formation of 4-Azido-2,3,5,6-tetrafluorobenzoic acid: This intermediate is synthesized by introducing an azido group into a tetrafluorobenzoic acid derivative.
Amidation Reaction: The 4-Azido-2,3,5,6-tetrafluorobenzoic acid is then reacted with dodecanoic acid to form the desired compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group can participate in substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Photoreactive Crosslinking: The azido group can undergo photoreactive crosslinking, which is useful in materials science for creating polymer networks.
Common Reagents and Conditions:
Conditions: Reactions typically occur under controlled temperature and light conditions to ensure the desired transformations.
Major Products:
Amines: Reduction of the azido group can yield amines.
Crosslinked Polymers: Photoreactive crosslinking can produce crosslinked polymer networks.
Scientific Research Applications
Chemistry:
Click Chemistry: The azido group is a key component in click chemistry, facilitating the formation of stable triazole linkages.
Biology:
Photoaffinity Labeling: The compound can be used as a photoaffinity label to study biological receptors and protein interactions.
Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism of action of 12-(4-Azido-2,3,5,6-tetrafluorobenzamido)dodecanoic acid involves the activation of the azido group under specific conditions, leading to the formation of reactive intermediates. These intermediates can then interact with various molecular targets, such as proteins or polymers, to exert their effects .
Comparison with Similar Compounds
4-Azido-2,3,5,6-tetrafluorobenzoic acid: Shares the azido and tetrafluorobenzene moieties but lacks the dodecanoic acid chain.
4-Azidobenzoic acid: Contains an azido group but lacks the fluorine atoms and the dodecanoic acid chain.
Uniqueness: 12-(4-Azido-2,3,5,6-tetrafluorobenzamido)dodecanoic acid is unique due to its combination of an azido group, multiple fluorine atoms, and a long aliphatic chain, which imparts distinct chemical and physical properties .
Properties
CAS No. |
254968-74-6 |
|---|---|
Molecular Formula |
C19H24F4N4O3 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
12-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]dodecanoic acid |
InChI |
InChI=1S/C19H24F4N4O3/c20-14-13(15(21)17(23)18(16(14)22)26-27-24)19(30)25-11-9-7-5-3-1-2-4-6-8-10-12(28)29/h1-11H2,(H,25,30)(H,28,29) |
InChI Key |
LJIDWBQFWBJUAY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCNC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


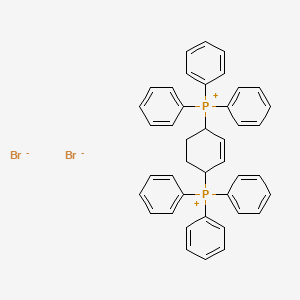

![3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14253888.png)
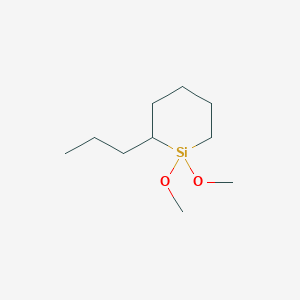
![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)
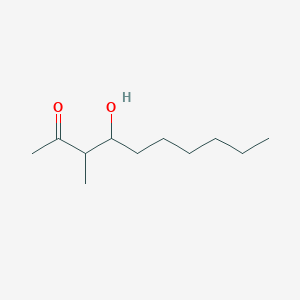
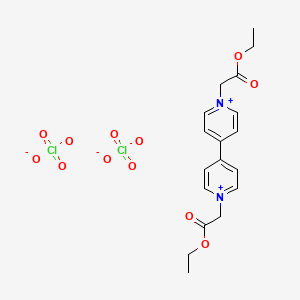
![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
![1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-](/img/structure/B14253926.png)
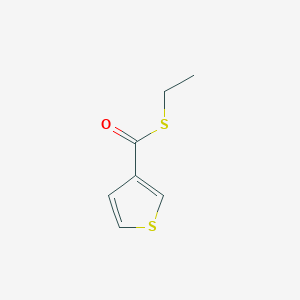

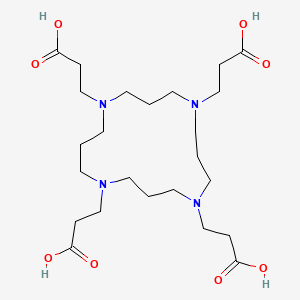
![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
